(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic and industrial applications. It has a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active compounds, suggesting its relevance in medicinal chemistry and pharmacology.
This compound can be classified under organic compounds, specifically as a pyrrolidine derivative. Its synthesis and characterization have been documented in various chemical databases, including BenchChem and PubChem, which provide detailed information on its properties and potential applications in research and industry.
The synthesis of (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol typically involves the reaction of 4-ethoxybenzyl chloride with pyrrolidine, followed by the reduction of the resulting intermediate. The reaction conditions often include solvents such as ethanol or methanol, and catalysts like palladium on carbon are commonly used for the reduction step.
The molecular structure of (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol can be represented as follows:
The mechanism of action for (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol is not fully elucidated, but it is believed to involve interactions with biological targets through hydrogen bonding or hydrophobic interactions due to the presence of the pyrrolidine ring.
The pyrrolidin-3-yl-methanol scaffold serves as a versatile pharmacophore in medicinal chemistry due to its balanced physicochemical properties and synthetic flexibility. Rational design of derivatives like (1-(4-ethoxybenzyl)pyrrolidin-3-yl)methanol prioritizes:
Table 1: Design Elements of Pyrrolidin-3-yl-methanol Derivatives
Structural Feature | Role in Molecular Design | Impact on Properties |
---|---|---|
Pyrrolidine nitrogen | Hydrogen bond acceptor; site for N-alkylation | Enhances water solubility as salts |
C3-hydroxymethyl group | Hydrogen bond donor; metabolic handle | Increases TPSA (32.7 Ų) [4] |
4-Ethoxybenzyl substituent | Modulates lipophilicity and π-stacking | Optimizes logP (experimental: ~1.9) |
Stereochemistry at C2/C3 | Controls ring conformation and target fit | Trans isomers favored for rigidity |
A robust four-step synthesis leverages commercially available pyrrolidin-3-ol precursors:
Critical adjustments include stoichiometric control (1.2 eq. aldehyde) and low-temperature imine formation (−20°C) to suppress bis-alkylation.
Oxetane rings serve as bioisosteres for carbonyl groups, enhancing metabolic stability while maintaining polarity:
Heterocyclic variants (e.g., pyrimidine or benzothiazole substitutions) exploit interactions with catalytic residues (His231, Arg96) but require careful steric mapping to avoid clashes with the FTO nucleotide recognition lid [6].
Catalyst selection dictates efficiency and stereocontrol:
Table 2: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst/System | Conditions | Yield (%) | Drawbacks |
---|---|---|---|---|
Nitroolefin formation | Et₃N, then MsCl | −78°C → 0°C, THF | 75–80 | Requires cryogenic conditions |
Michael addition | NaHCO₃ | 0°C, THF, 2 h | 80–85 | Diastereomer separation |
Nitro reduction | Raney Ni, H₂ (40 psi) | 25°C, EtOH, 6 h | 90–92 | Metal leaching concerns |
Reductive amination | NaBH₄ | MeOH, 0°C → 25°C, 1 h | 70–75 | Borate salt contamination |
Carbamate-protected intermediates (e.g., tert-butoxycarbonyl, Boc) present distinct challenges:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: